2-Naphthaleneaceticacid, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-a-methylene-, (2R,4aR,8aR)-
Overview
Description
This compound is also known as 2-Naphthaleneacetic acid, decahydro-8-hydroxy-4a,8-dimethyl-α-methylene-, (2R,4aR,8R,8aR)- . It has a molecular formula of C15H24O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The molecule has four defined stereocentres .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 399.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . Its enthalpy of vaporization is 75.1±6.0 kJ/mol, and it has a flash point of 209.5±19.7 °C . The index of refraction is 1.523, and it has a molar refractivity of 69.9±0.3 cm3 . It has 3 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
Photophysical Properties in Solvents
The study by (Cerezo et al., 2001) explored the behavior of probes including acrylodan in various solvents, revealing insights into their emission properties in biological systems.
Phytochemical Investigation
New Trihydroxy Sesquiterpene Isolation
Research conducted by (Ali et al., 2015) on Teucrium mascatense led to the discovery of a new trihydroxy sesquiterpene, enhancing the understanding of plant biochemistry.
Analgesic Activity of Hexahydro-2H-Chromenes
Analgesic Potential of Synthesized Compounds
A study by (Il’ina et al., 2020) synthesized new hexahydro-2H-chromenes, showing significant analgesic activity, highlighting potential medical applications.
Molecular Imaging Application
ApoSense Compound Synthesis
The work by (Basuli et al., 2012) focused on synthesizing a molecule for positron emission tomography, aiding in molecular imaging and potentially impacting diagnostic approaches.
Host-Guest Complex Formation
Complex Formation in Aqueous Solution
Research by (Klärner et al., 2006) on naphthalene tweezers and clips revealed unexpected self-assembly and host-guest complex formation, crucial for understanding molecular interactions in aqueous environments.
Chemoenzymatic Synthesis
Synthesis of Bioactive Compounds
The study by (Kinoshita et al., 2008) focused on the chemoenzymatic synthesis of specific compounds, contributing to the field of synthetic organic chemistry and bioactive molecule development.
Fluorescent Probe for β-Amyloid
Synthesis of Fluorescent Probe
In the work by (Fa et al., 2015), a novel fluorescent probe was synthesized for β-amyloid, offering tools for Alzheimer’s disease diagnosis and research.
Synthesis of New Mono Azo Dye
New Dye Synthesis and Theoretical Calculations
The research by (Atay & Ulutürk, 2022) involved the synthesis of a new mono azo dye, combining experimental and theoretical methods to expand the understanding of dye chemistry.
Properties
IUPAC Name |
2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h5,12-13H,2,4,6-9H2,1,3H3,(H,16,17)/t12-,13+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXMCYDEIZPGME-VNHYZAJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C1CC(CC2)C(=C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(=C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951064 | |
Record name | 2-(4a,8-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-2-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60951064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28399-17-9 | |
Record name | (2R,4aR,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4a,8-dimethyl-α-methylene-2-naphthaleneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28399-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eudesma-3,11(13)-dien-12-oic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028399179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4a,8-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-2-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60951064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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